molecular formula C11H21ClN2O2 B2814144 1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride CAS No. 2310147-86-3

1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B2814144
CAS No.: 2310147-86-3
M. Wt: 248.75
InChI Key: IZGKWLRXUZJTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride is a piperazine-derived compound featuring a tetrahydro-2H-pyran-4-yl substituent on the piperazine ring and an acetyl group at the 1-position, with a hydrochloride counterion enhancing its solubility . The compound’s synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, sodium triacetoxyborohydride (STAB)-mediated reductive amination between tetrahydro-2H-pyran-4-one and a piperazine intermediate is a plausible route, analogous to methods described for similar compounds .

Properties

IUPAC Name

1-[4-(oxan-4-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(14)12-4-6-13(7-5-12)11-2-8-15-9-3-11;/h11H,2-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGKWLRXUZJTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Formation of the Ethanone Group: The ethanone group is introduced via acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Bases and Acids: For catalyzing various substitution and acylation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and functional attributes of 1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride with five analogous piperazine derivatives:

Compound Name Substituents on Piperazine Molecular Weight (g/mol) Synthesis Method Pharmacological Notes Reference
This compound Tetrahydro-2H-pyran-4-yl, acetyl ~278.8 (free base) Reductive amination (STAB) Potential CNS modulation (inferred)
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidin-2-ylphenyl, chloroacetyl ~360.8 Chloroacetyl chloride coupling Anticancer or kinase inhibition candidate
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl, chloroacetyl 268.7 Chloroacetyl chloride reaction Broad therapeutic applications
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one dihydrochloride 4-(Aminomethyl)phenyl, acetyl 306.2 Buchwald-Hartwig coupling Targeted drug delivery (amine functional)
1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride Piperidine-4-carbonyl, acetyl 283.8 Carbodiimide-mediated coupling Protease inhibition potential
S-61 (1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride) 2-Tolyl, butyl-pyrrolidin-2-one 377.9 Alkylation of piperazine α1-Adrenolytic, antiarrhythmic activity

Structural and Functional Insights

Chloroacetyl derivatives (e.g., and ) exhibit electrophilic reactivity, which may enhance covalent binding to biological targets but could increase toxicity .

Synthetic Routes: Reductive amination (STAB) is a common method for piperazine-acetyl derivatives, as seen in and . In contrast, chloroacetyl derivatives require acyl chloride intermediates, necessitating stringent anhydrous conditions . Aminomethylphenyl derivatives () employ palladium-catalyzed cross-coupling, highlighting versatility in introducing aromatic amines .

Pharmacological Potential: The target compound’s lack of aromatic substituents (vs. ) may reduce off-target interactions, favoring CNS applications . S-61 () demonstrates α1-adrenolytic activity, suggesting structural tuning (e.g., pyrrolidinone linker) can modulate receptor selectivity .

Physicochemical Properties: Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, critical for bioavailability. Molecular weights range from 268.7 () to 377.9 (), with higher weights correlating with increased lipophilicity (e.g., S-61’s butyl-pyrrolidinone chain) .

Key Research Findings

  • and : Piperazine-chloroacetyl derivatives show crystallographic stability, with the phenyl-substituted variant (1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) exhibiting a planar conformation ideal for π-π stacking in protein binding .
  • : S-61’s antiarrhythmic efficacy (ED50 = 0.2 mg/kg in rats) underscores the impact of substituent bulkiness on pharmacokinetics .
  • : The aminomethylphenyl derivative’s amine group enables conjugation to targeting moieties, a strategy in prodrug design .

Q & A

What are the established synthetic routes for preparing 1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-one hydrochloride, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting a piperazine derivative (e.g., 4-(tetrahydro-2H-pyran-4-yl)piperazine) with chloroacetone or a similar ketone precursor under basic conditions. For example:

  • Step 1: React 4-(tetrahydro-2H-pyran-4-yl)piperazine with chloroacetone in anhydrous dichloromethane or acetonitrile.
  • Step 2: Add a base like triethylamine to neutralize HCl byproducts .
  • Step 3: Purify via recrystallization or column chromatography to isolate the hydrochloride salt.

Key parameters:

  • Temperature: Room temperature or mild heating (40–60°C).
  • Solvent selection: Polar aprotic solvents (e.g., DCM, MeCN) enhance reactivity.
  • Yield optimization: Use a 1:1 molar ratio of reactants and monitor reaction progress via TLC or HPLC .

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:
Analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Verify the presence of the tetrahydro-2H-pyran-4-yl group (δ ~3.5–4.0 ppm for pyran oxygen-linked protons) and piperazine N–CH₂–CO signals (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ for C₁₁H₂₁ClN₂O₂: calculated 272.1) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Critical checks:

  • Residual solvents (tested via GC-MS).
  • Counterion verification (chloride ion via ion chromatography) .

What initial biological screening assays are recommended to evaluate its pharmacological potential?

Answer:
In vitro assays:

  • Receptor binding studies: Screen for affinity at serotonin (5-HT), dopamine (D₂), or adrenergic receptors using radioligand displacement assays (e.g., [³H]spiperone for D₂) .
  • Enzyme inhibition: Test against kinases or phosphodiesterases using fluorescence-based activity assays .
  • Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .

Dose ranges: 1–100 µM for preliminary EC₅₀/IC₅₀ determination .

How does the substitution pattern on the piperazine ring influence the compound’s receptor binding affinity?

Answer:
Structure-Activity Relationship (SAR) insights:

Substituent Receptor Affinity Trend Reference
Tetrahydro-2H-pyran-4-ylEnhanced selectivity for 5-HT₁A vs. D₂
Phenyl (comparator)Higher D₂ affinity but lower metabolic stability
Halogenated aryl groupsIncreased kinase inhibition potency

Mechanistic rationale:

  • Bulky substituents (e.g., tetrahydro-2H-pyran-4-yl) reduce off-target interactions by sterically hindering nonselective binding pockets .
  • Electron-withdrawing groups (e.g., Cl) enhance hydrogen bonding with receptor residues .

What strategies resolve discrepancies in biological activity data across studies?

Answer:
Common sources of contradictions:

  • Assay variability: Differences in cell lines (e.g., CHO vs. HEK-293) or incubation times.
  • Compound purity: Impurities >5% can skew dose-response curves .
  • Salt form discrepancies: Hydrochloride vs. free base solubility affects bioavailability .

Resolution steps:

Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. radioligand assays) .

Characterize batches with identical analytical protocols (NMR, HPLC) .

What in vivo models are suitable for assessing pharmacokinetic and toxicity profiles?

Answer:
Recommended models:

  • Rodents (rats/mice):
    • PK studies: Intravenous (IV) or oral (PO) administration with blood sampling at 0.5, 1, 2, 4, 8, 24 h post-dose.
    • Toxicity: 14-day repeated-dose study (10–100 mg/kg) with histopathology and serum biochemistry .

Key parameters:

  • Bioavailability: Calculate using AUC₀–∞ (IV vs. PO).
  • Metabolite profiling: Use LC-MS/MS to identify major metabolites (e.g., N-oxidation or pyran ring hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.